molecular formula C10H8N2O4 B1428136 2-(5-nitro-1H-indol-3-yl)acetic acid CAS No. 79473-05-5

2-(5-nitro-1H-indol-3-yl)acetic acid

Cat. No. B1428136
CAS RN: 79473-05-5
M. Wt: 220.18 g/mol
InChI Key: VDGWJLCMLXSEPW-UHFFFAOYSA-N
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Description

2-(5-nitro-1H-indol-3-yl)acetic acid, also known as 5-Nitro-indole-3-acetic acid (5-NIAA), is a chemical compound that has been extensively studied for its potential use in scientific research. This molecule is a derivative of indole-3-acetic acid (IAA), a natural plant hormone that regulates various physiological processes in plants. The synthesis of 5-NIAA has been achieved through various methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

Novel Functionalized 2-hydroxyindolenines

Research by Morales-Ríos et al. (1993) explored the oxidation of 1,3-disubstituted indole derivatives, which led to the production of novel functionalized 2-hydroxyindolenines. These compounds possess the Z-configuration and have potential applications in organic synthesis and pharmaceutical research (Morales-Ríos, Alvina Bucio-Vásquez, & Joseph-Nathan, 1993).

Aqueous Solution Chemistry of Carcinogen Models

A study by Rajagopal et al. (2003) synthesized various indole derivatives, including nitro compounds, to model carcinogenic amines. These compounds' behavior in aqueous solutions at different pH levels can contribute to understanding the chemical properties of potential carcinogens (Rajagopal, Brooks, Nguyen, & Novak, 2003).

Kinetic Studies in Nitrosation Reactions

Bravo et al. (1992) conducted kinetic studies on the nitrosation reaction of various indole derivatives, including indole-3-acetic acid. Understanding these reactions' kinetics can contribute to the development of new synthetic routes in organic chemistry (Bravo, Hervés, Leis, & Peña, 1992).

Synthesis of Photolabile Protecting Groups

Lin and Abe (2021) synthesized new chromophores like 2-(4-nitrophenyl)-1H-indole, which can be used as photolabile protecting groups. Such compounds can have significant implications in photochemistry and the development of light-sensitive materials (Lin & Abe, 2021).

Corrosion Inhibition in Sea Water

Research by Ahmed et al. (2018) synthesized new 5-Nitro isatin derivatives and studied their effectiveness as corrosion inhibitors for carbon steel in sea water. This has implications for industrial applications, particularly in maritime environments (Ahmed, Kubba, & Al-Majidi, 2018).

Antimicrobial and Antiinflammatory Activities

Narayana et al. (2009) synthesized heterocycles derived from various nitroindole carbohydrazides, including studies on their antimicrobial and antiinflammatory activities. Such research is vital for drug discovery and the development of new therapeutic agents (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Inhibitors in Pharmaceutical Research

Tomoo et al. (2014) designed and synthesized new indole-based inhibitors, particularly focusing on cytosolic phospholipase A2α, an enzyme with significant pharmaceutical interest. This study contributes to the field of medicinal chemistry and drug development (Tomoo, Nakatsuka, Katayama, Hayashi, Fujieda, Terakawa, & Nagahira, 2014).

properties

IUPAC Name

2-(5-nitro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-10(14)3-6-5-11-9-2-1-7(12(15)16)4-8(6)9/h1-2,4-5,11H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGWJLCMLXSEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-nitro-1H-indol-3-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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